Methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Description
Methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 900019-38-7) is a heterocyclic compound with the molecular formula C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol. It features a fused imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6, a methyl group at position 2, and a methyl ester at position 3 . This compound is primarily utilized as a chemical intermediate in pharmaceutical synthesis, particularly for antimicrobial and antitubercular agents .
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-6-9(10(14)15-2)13-5-7(11)3-4-8(13)12-6/h3-5H,1-2H3 |
InChI Key |
LNQCBNZHHYKKLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-formylpyridine with methylamine, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester functional group (–COOCH₃) is typically susceptible to hydrolysis under acidic or basic conditions. This reaction could yield the corresponding carboxylic acid:
Methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate → 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Reagents: Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous conditions.
Substitution at the Chlorine Position
The chlorine atom at the 6-position may undergo nucleophilic aromatic substitution (NAS). Potential reagents include:
-
Amines (e.g., NH₃, aniline): Could replace Cl with –NH₂ or –NHR groups.
-
Alkoxides (e.g., RO⁻): Might yield alkoxy-substituted derivatives (–OR).
Conditions: Elevated temperatures, polar aprotic solvents (e.g., DMF), or catalysts (e.g., CuI).
Reactions Involving the Imidazo[1,2-a]pyridine Core
The heterocyclic core may participate in:
-
Electrophilic Aromatic Substitution (EAS): Chlorination or nitration at reactive positions (e.g., para to existing substituents).
-
Reduction: Potential reduction of nitrogen atoms in the ring, though stability of the heterocycle may limit this.
Limitations of Available Data
-
No Direct Experimental Data: The provided sources focus on synthesis, biological applications, or unrelated derivatives (e.g., imidazo[1,2-b]pyridazines) .
-
Lack of Mechanistic Insight: No detailed reaction mechanisms or kinetic data are available.
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Structural Variability: Substitution patterns (e.g., chlorine at position 6 vs. 2) may significantly alter reactivity compared to analogs .
Recommended Research Directions
For comprehensive analysis, consult:
-
Peer-Reviewed Journals: Search for studies on imidazo[1,2-a]pyridine derivatives in journals like Organic Letters or Journal of Medicinal Chemistry.
-
Chemical Databases: Platforms like Reaxys or SciFinder may provide experimental reaction data.
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In-House Experiments: Validate inferred pathways through controlled hydrolysis, substitution, or electrophilic aromatic substitution trials.
Scientific Research Applications
Methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazo[1,2-a]Pyridine Core
Halogen Substitutions
Ethyl 6-Bromo-2-((Phenylthio)Methyl)Imidazo[1,2-a]Pyridine-3-Carboxylate
- Replacing the chlorine atom at position 6 with bromine enhances steric bulk and alters electronic properties. This derivative exhibits narrow-spectrum antibacterial activity against Streptococcus pneumoniae by targeting FtsZ, a bacterial cytoskeletal protein .
- Key Difference : Bromine’s larger atomic radius compared to chlorine may improve binding affinity to hydrophobic pockets in bacterial targets.
Ethyl 5-Methylimidazo[1,2-a]Pyridine-3-Carboxylate
- Chlorine at position 6 is absent, and a methyl group occupies position 3. Reactivity studies show regioselective chlorination at position 5 when treated with N-chlorosuccinimide (NCS), yielding ethyl 5-(chloromethyl) derivatives .
- Key Difference : Positional substitution (5 vs. 6) significantly alters reaction pathways and product regiochemistry.
Functional Group Modifications
- Carboxamide Derivatives Compounds like N-(biphenyl-4-ylmethyl)-6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxamide replace the methyl ester with a carboxamide group. LCMS data (m/z = 364.20) confirm structural integrity . Key Difference: Carboxamide derivatives generally exhibit improved solubility and target specificity compared to ester analogs.
Ethyl vs. Methyl Ester
Core Heterocycle Modifications
Imidazo[1,2-b]Pyridazine Derivatives
- Methyl 6-Chloroimidazo[1,2-b]Pyridazine-2-Carboxylate
- Replacing the pyridine ring with pyridazine alters the electronic structure. Similarity scores (0.98 vs. target compound) suggest overlapping synthetic applications but distinct reactivity profiles .
- Key Difference : Pyridazine’s electron-deficient nature may enhance electrophilic substitution rates.
Thiazolo[3,2-a]Pyridine Derivatives
- Methyl 7-Methoxy-8-Cyclopropyl-Thiazolo[3,2-a]Pyridine-3-Carboxylate
- Substituting the imidazole ring with thiazole introduces sulfur, altering π-stacking and hydrogen-bonding capabilities. These derivatives are explored as kinase inhibitors .
Biological Activity
Methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C9H8ClN2O2
- Molecular Weight : Approximately 224.64 g/mol
The compound features a unique structure characterized by a methyl group, a chlorine atom at the 6th position, and a carboxylate functional group. Its structural attributes contribute to its biological activity and potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through interaction with specific cellular targets.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Various studies have reported that this compound can induce apoptosis in cancer cells and inhibit tumor growth. The underlying mechanisms may involve the modulation of specific signaling pathways or the inhibition of key enzymes involved in cancer progression.
The precise mechanisms by which this compound exerts its biological effects are still being elucidated. Preliminary data suggest that it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects. Further research is necessary to identify specific molecular targets and clarify these mechanisms.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | C9H7ClN2O2 | Lacks the methyl ester group; more acidic nature |
| Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | C11H11ClN2O2 | Ethyl ester instead of methyl; larger alkyl group |
| 6-Chloroimidozole | C7H7ClN2 | Simpler structure; lacks carboxylic acid functionality |
This table illustrates how the unique combination of functional groups in this compound contributes to its distinct biological activities compared to its analogs.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Anticancer Activity : In vitro studies showed that this compound significantly reduced cell viability in various cancer cell lines (e.g., A431 and Jurkat cells) with IC50 values comparable to standard chemotherapeutic agents such as doxorubicin .
- Antimicrobial Evaluation : A series of tests demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Mechanistic Studies : Molecular docking studies indicated that the compound binds effectively to target proteins involved in cancer cell proliferation, suggesting a potential for use in targeted therapies .
Q & A
Q. Why do NMR spectra of this compound derivatives vary across studies?
- Methodological Answer : Solvent-dependent shifts (e.g., DMSO-d₆ vs. CDCl₃) and dynamic proton exchange (e.g., NH in D₂O) can alter peak splitting. Deuterated solvents must be explicitly reported to ensure reproducibility .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
